1H and 13C NMR chemical shifts for (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine
1H and 13C NMR chemical shifts for (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine
Introduction
(S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine is a chiral amine that holds potential as a valuable building block in medicinal chemistry and materials science. The presence of a stereocenter and a trifluoromethyl-substituted aromatic ring imparts specific properties that are of interest in the design of new bioactive molecules and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical analysis of such chiral compounds.
This technical guide provides a comprehensive prediction and in-depth interpretation of the ¹H and ¹³C NMR spectra of (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages fundamental NMR principles and spectral data from analogous structures to provide a robust and scientifically grounded analysis. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in predicting, interpreting, and validating the NMR data of this and structurally related compounds.
PART 1: Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine is predicted to exhibit a series of distinct signals corresponding to the aromatic, benzylic, aliphatic, and amine protons. The chemical shifts are influenced by the electronic effects of the trifluoromethyl group, the nitrogen atom, and the stereochemistry of the molecule.
Table 1: Predicted ¹H NMR Spectral Data for (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale and Notes |
| H-2', H-6' | ~ 7.60 | d | ~ 8.0 | Protons ortho to the electron-withdrawing CF₃ group are deshielded. |
| H-3', H-5' | ~ 7.45 | d | ~ 8.0 | Protons meta to the CF₃ group are less deshielded. |
| H-1 | ~ 4.20 | t | ~ 6.5 | Benzylic proton, deshielded by the aromatic ring and the nitrogen atom. |
| NH ₂ | 0.5 - 5.0 | br s | - | Broad signal due to rapid proton exchange and quadrupolar relaxation. Position is highly dependent on solvent and concentration.[1][2][3] Can be confirmed by D₂O exchange.[2] |
| H-2a, H-2b | ~ 1.75 and ~ 1.60 | m | - | Diastereotopic protons due to the adjacent stereocenter at C-1. They will exhibit complex splitting patterns. |
| H-3 | ~ 1.25 | m | - | Aliphatic proton. |
| H-4 | ~ 1.65 | m | - | Aliphatic proton. |
| H-5, H-5' | ~ 0.90 | d | ~ 6.5 | Diastereotopic methyl groups, appearing as two distinct doublets. |
PART 2: Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide direct information about the carbon skeleton of the molecule. The chemical shifts and coupling constants with fluorine will be particularly informative for the aromatic and trifluoromethyl carbons.
Table 2: Predicted ¹³C NMR Spectral Data for (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale and Notes |
| C-1' | ~ 148 | q | ~ 1-2 | Quaternary carbon, deshielded. |
| C-2', C-6' | ~ 126 | q | ~ 4 | Aromatic carbons ortho to the CF₃ group. |
| C-3', C-5' | ~ 126.5 | s | - | Aromatic carbons meta to the CF₃ group, minimal coupling to F. |
| C-4' | ~ 129 | q | ~ 32 | Carbon attached to the CF₃ group, shows a characteristic quartet. |
| C F₃ | ~ 124 | q | ~ 272 | Trifluoromethyl carbon, exhibits a large one-bond C-F coupling.[4] |
| C-1 | ~ 55 | s | - | Benzylic carbon, deshielded by the nitrogen and aromatic ring.[1][2] |
| C-2 | ~ 40 | s | - | Aliphatic carbon. |
| C-3 | ~ 25 | s | - | Aliphatic carbon. |
| C-4 | ~ 28 | s | - | Aliphatic carbon. |
| C-5, C-5' | ~ 22 | s | - | Diastereotopic methyl carbons, may be resolved as two distinct signals. |
PART 3: Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine, the following experimental protocol is recommended:
1. Sample Preparation:
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Weigh approximately 10-20 mg of the purified compound into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for initial analysis. DMSO-d₆ may be used to obtain a sharper N-H signal.[5]
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
2. ¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field spectrometer.
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Temperature: 298 K.
-
Number of Scans (NS): 16-64, depending on sample concentration.
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Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 0-10 ppm.
3. ¹³C NMR Acquisition:
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Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
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Technique: Proton-decoupled (¹³C{¹H}).
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Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
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Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 0-160 ppm.
4. Data Processing:
-
Apply a gentle exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
PART 4: Structural Elucidation Workflow
The following diagrams illustrate the molecular structure and the logical workflow for spectral interpretation.
Caption: Molecular structure of (S)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine with atom numbering.
Caption: Workflow for the interpretation of NMR spectra to confirm the molecular structure.
PART 5: In-depth Spectral Interpretation and Scientific Rationale
A thorough analysis of the predicted spectra provides a wealth of information about the molecule's structure and stereochemistry.
¹H NMR Interpretation
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Aromatic Region (δ 7.40-7.70): The 4-(trifluoromethyl)phenyl group is expected to give rise to a classic AA'BB' system, which simplifies to two doublets due to the symmetry of the substitution pattern. The protons ortho to the strongly electron-withdrawing CF₃ group (H-2', H-6') will be more deshielded and appear at a higher chemical shift compared to the meta protons (H-3', H-5').
-
Benzylic Proton (H-1, δ ~4.20): This proton is in a chemically distinct environment, being adjacent to the aromatic ring, the nitrogen atom, and the stereocenter. This deshielding environment shifts its resonance significantly downfield. Its multiplicity as a triplet arises from coupling to the two diastereotopic protons on C-2.
-
Aliphatic Region (δ 0.90-1.80):
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Diastereotopic Protons (H-2a, H-2b): The chirality at C-1 renders the two protons on the adjacent methylene group (C-2) chemically non-equivalent. This diastereotopicity means they will have different chemical shifts and will couple to each other, resulting in complex multiplets.
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Diastereotopic Methyl Groups (H-5, H-5'): Similarly, the two methyl groups attached to C-4 are diastereotopic due to the stereocenter at C-1. This will result in two distinct doublets, a clear indicator of the chiral nature of the molecule.
-
-
Amine Protons (NH₂, δ 0.5-5.0): The N-H protons typically appear as a broad singlet.[1] Their chemical shift is highly variable and depends on factors like solvent, concentration, and temperature, which affect hydrogen bonding.[6][7] The signal's breadth is due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus.
¹³C NMR Interpretation
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Aromatic and CF₃ Carbons (δ 124-148):
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The carbon of the trifluoromethyl group (C F₃) will be readily identifiable as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 272 Hz).[4]
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The carbon to which the CF₃ group is attached (C-4') will also be a quartet, but with a smaller two-bond coupling constant (²JCF ≈ 32 Hz).[8]
-
The other aromatic carbons will also exhibit small couplings to the fluorine atoms, which can aid in their assignment.
-
-
Aliphatic Carbons (δ 22-55):
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The benzylic carbon (C-1) is the most deshielded of the aliphatic carbons due to its proximity to the electronegative nitrogen atom and the aromatic ring, with an expected chemical shift around 55 ppm.[1][2][9]
-
The remaining aliphatic carbons (C-2, C-3, C-4) will appear in the typical alkane region.
-
The two diastereotopic methyl carbons (C-5, C-5') may be resolved into two separate signals, providing further evidence of the molecule's chirality.
-
References
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4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem. Available at: [Link]
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Figure S25. 1 H-NMR for N-(4-(trifluoromethyl)phenyl)pyridin-4-amine. - ResearchGate. Available at: [Link]
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Figure S26. 13 C-NMR for N-(4-(trifluoromethyl)phenyl)pyridin-4-amine. - ResearchGate. Available at: [Link]
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Video: NMR Spectroscopy Of Amines - JoVE. (2025). Available at: [Link]
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Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Available at: [Link]
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Chemical shifts. Available at: [Link]
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Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl - PMC. Available at: [Link]
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4 - Supporting Information. Available at: [Link]
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From intramolecular cyclization to intermolecular hydrolysis: TMSCF2Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides - Supporting Information. Available at: [Link]
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24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024). Available at: [Link]
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NMR Spectroscopy - MSU chemistry. Available at: [Link]
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3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent - PMC. Available at: [Link]
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In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F? | ResearchGate. (2015). Available at: [Link]
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Carbon-13 NMR Spectroscopy - YouTube. (2019). Available at: [Link]
